molecular formula C18H18ClNO4 B13721031 2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-55-8

2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13721031
CAS No.: 1031928-55-8
M. Wt: 347.8 g/mol
InChI Key: VZLFAVAURYYLHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, oxidized or reduced forms of the compound, and carboxylic acids resulting from hydrolysis .

Scientific Research Applications

2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloro, methyl, and diethoxycarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

1031928-55-8

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-6-methylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-8-11(3)6-7-15(12)20-16(13)19/h6-10H,4-5H2,1-3H3

InChI Key

VZLFAVAURYYLHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)C)Cl)C(=O)OCC

Origin of Product

United States

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